N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Description
Properties
CAS No. |
1181519-47-0 |
|---|---|
Molecular Formula |
C21H19N5O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C21H19N5O2S/c1-14-6-2-3-7-15(14)12-16-13-22-21(29-16)23-19(27)10-11-26-20(28)17-8-4-5-9-18(17)24-25-26/h2-9,13H,10-12H2,1H3,(H,22,23,27) |
InChI Key |
NHPOGCOZGXTNFE-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Formation Pathways and Degradation Mechanisms of Bifendate Impurity a
Elucidation of Synthesis-Related Impurity A Formation
The manufacturing process of Bifendate (B1666993) can inadvertently lead to the formation of impurities if reaction conditions and reagents are not strictly controlled. Impurity A is considered a process-related impurity, originating from the synthetic route used to produce Bifendate.
Identification of Precursors and Intermediates in Bifendate Synthesis
The synthesis of Bifendate, a symmetrical biphenyl (B1667301) compound, is built upon key precursors and intermediates. The primary building block for Bifendate is methyl 3-methoxy-4,5-methylenedioxybenzoate. This intermediate is typically synthesized from precursors such as 3-methoxy-4,5-dihydroxymethyl benzoate. The final step in the synthesis of Bifendate involves the coupling of two molecules of the methyl 3-methoxy-4,5-methylenedioxybenzoate intermediate.
| Compound Name | Role in Synthesis | Molecular Formula |
| 3-methoxy-4,5-dihydroxymethyl benzoate | Precursor | C₉H₁₀O₅ |
| Methyl 3-methoxy-4,5-methylenedioxybenzoate | Key Intermediate | C₁₀H₁₀O₅ |
| Bifendate | Final Product | C₂₀H₁₈O₁₀ |
Table 1: Key Precursors and Intermediates in Bifendate Synthesis.
Reaction Conditions and By-Product Formation Mechanisms
The formation of Bifendate Impurity A (C₁₈H₁₄O₈) from Bifendate (C₂₀H₁₈O₁₀) involves a net loss of C₂H₄O₂. While the definitive structure of Impurity A is not widely published, a plausible pathway for its formation during synthesis involves a two-step transformation: the demethylation of both methoxy (B1213986) groups on the biphenyl structure, followed by an oxidative reaction.
The coupling reaction to form the biphenyl structure of Bifendate is sensitive to reaction conditions such as temperature and reaction time. A patented synthesis method for a key Bifendate intermediate specifies a reaction temperature of 65-70 °C for 5-7 hours. google.com Deviations from optimized conditions can promote side reactions, leading to by-products.
A proposed mechanism for the formation of Impurity A involves:
Demethylation: The two methoxy groups (-OCH₃) on the Bifendate backbone are converted to hydroxyl groups (-OH). This could occur due to localized overheating or the presence of demethylating agents. The resulting intermediate would be 7,7'-dihydroxy-[4,4'-bibenzo[d] Current time information in Bangalore, IN.dioxole]-5,5'-dicarboxylic acid dimethyl ester (C₁₈H₁₆O₁₀).
Oxidation: This di-hydroxy intermediate subsequently undergoes oxidation, losing two hydrogen atoms to form a more stable quinone-like structure. This oxidation step would result in the final molecular formula of C₁₈H₁₄O₈, corresponding to Impurity A.
| Impurity | Molecular Formula | Proposed Formation Pathway |
| Bifendate Impurity A | C₁₈H₁₄O₈ | Demethylation of both methoxy groups of Bifendate, followed by oxidation of the resulting di-hydroxyl intermediate. |
| Unreacted Intermediate | C₁₀H₁₀O₅ | Incomplete coupling reaction. |
| Dimeric By-products | Varies | Self-coupling of intermediates or side-products under synthesis conditions. chembk.com |
Table 2: Research Findings on Potential Impurity Formation.
Influence of Reagents and Catalysts on Impurity A Generation
The purity and stoichiometry of reagents and the efficiency of the catalyst are paramount in minimizing impurity formation. The synthesis of the biphenyl core of Bifendate typically relies on coupling reactions, such as the Ullmann reaction, which often use copper-based catalysts.
Reagents: The synthesis of a Bifendate intermediate utilizes reagents including diaminomethane and nitromethane. google.com The presence of contaminants in these raw materials can introduce unwanted reactants into the process, leading to the formation of side products. china-pharmacy.com
Catalysts: In coupling reactions, the catalyst's role is to ensure high selectivity for the desired product. Inefficient or contaminated catalysts can lead to lower yields and an increased profile of by-products, including incompletely reacted materials or over-oxidized species. The choice of catalyst and ligands in modern cross-coupling reactions (e.g., those based on palladium or nickel) is crucial for controlling the formation of process-related impurities. chemicalbook.com The generation of an oxidized species like Impurity A could be exacerbated by the choice of catalyst system or the presence of oxidative contaminants.
Investigation of Degradation-Induced Formation of Bifendate Impurity A
Bifendate can also degrade under certain environmental conditions to form impurities, including Impurity A. Forced degradation studies are essential to identify these pathways and establish the stability of the molecule.
Forced Degradation Studies Design and Methodology
Forced degradation, or stress testing, is a critical component of pharmaceutical development, mandated by regulatory bodies like the ICH. These studies intentionally expose the drug substance to harsh conditions to accelerate degradation and identify potential degradation products. This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
A typical forced degradation study for a compound like Bifendate would involve the following conditions:
| Stress Condition | Purpose | Typical Agents/Conditions |
| Acid Hydrolysis | To test stability in acidic environments. | Dilute HCl or H₂SO₄ |
| Base Hydrolysis | To test stability in alkaline environments. | Dilute NaOH or KOH |
| Oxidation | To evaluate susceptibility to oxidative stress. | Hydrogen peroxide (H₂O₂) |
| Thermal Degradation | To assess stability at elevated temperatures. | Dry heat (e.g., 105°C) |
| Photolytic Degradation | To determine sensitivity to light exposure. | UV and visible light (ICH Q1B options) |
Table 3: Standard Conditions for Forced Degradation Studies.
Photolytic Degradation Pathways Leading to Impurity A
Bifendate is known to be a light-sensitive compound, necessitating protection from light during storage. Exposure to light, particularly UV radiation, can provide the energy required to induce chemical degradation. The formation of Impurity A (C₁₈H₁₄O₈) from Bifendate (C₂₀H₁₈O₁₀) is a plausible outcome of photolytic stress.
The mechanism of photodegradation likely involves the absorption of photons by the aromatic rings and ether linkages within the Bifendate molecule. chembk.com This can generate excited states or free radicals, initiating a cascade of reactions. A potential photolytic pathway to Impurity A could mirror the proposed synthesis by-product mechanism:
Photo-induced Demethylation: The energy from UV light can facilitate the cleavage of the methyl groups from the two methoxy ethers, forming hydroxyl groups and radical species.
Photo-oxidation: In the presence of oxygen, the resulting di-hydroxy intermediate can be readily oxidized. This process, converting the hydroxyls into a quinone-type structure, would lead to the formation of Bifendate Impurity A.
This pathway is consistent with known photochemical reactions of similar aromatic ether compounds and would account for the molecular formula of the identified impurity.
Analysis of Bifendate Impurity A Reveals Critical Inconsistencies
A comprehensive review of existing scientific data reveals a significant discrepancy regarding the identity and origin of a compound referred to as "Bifendate Impurity A." Analysis shows that the chemical structure and molecular formula attributed to this impurity are inconsistent with it being a degradation product of the parent drug, Bifendate. This finding prevents a scientifically accurate discussion of its formation through established degradation pathways.
Bifendate, a synthetic derivative of Schisandrin C, is chemically known as dimethyl 7,7'-dimethoxy-[4,4'-bibenzo[d] vulcanchem.comoup.comdioxole]-5,5'-dicarboxylate. Its molecular formula is C₂₀H₁₈O₁₀, and its structure contains only carbon, hydrogen, and oxygen atoms. vulcanchem.comnih.govcaymanchem.com In contrast, several chemical databases list "Bifendate Impurity A" with the CAS number 1181519-47-0 and a molecular formula of C₂₁H₁₉N₅O₂S. guidechem.com This formula includes nitrogen and sulfur atoms, which are absent in the parent Bifendate molecule.
Furthermore, some vendor sites list "Bifendate Impurity A" with the same CAS number but a different molecular formula, C₁₈H₁₄O₈, which lacks the nitrogen and sulfur but is still structurally distinct from a simple degradant. axios-research.com
This fundamental atomic disparity makes it chemically implausible for "Bifendate Impurity A" (CAS 1181519-47-0) to be formed from Bifendate through oxidative, hydrolytic, or thermal degradation. Such degradation pathways involve reactions like the addition of oxygen, cleavage by water, or decomposition due to heat, none of which can introduce new elements like nitrogen and sulfur into the molecular structure. ijrpp.comsgs.commedcraveonline.com
An extensive search of scientific literature, including studies on process-related impurities of Bifendate derivatives, did not yield any data corresponding to the formation of an impurity designated as "Impurity A" arising directly from Bifendate degradation. oup.com While studies confirm that Bifendate is susceptible to degradation under prolonged exposure to elevated temperatures and light, the specific chemical structures of the resulting degradants are not identified as "Impurity A". vulcanchem.com
Forced degradation studies are a standard practice in pharmaceutical development to identify likely degradation products by exposing a drug to stress conditions such as acid, base, oxidation, heat, and light. sgs.compharmtech.com However, no published forced degradation studies for Bifendate characterize a degradant named "Impurity A" or one with the molecular formula C₂₁H₁₉N₅O₂S.
Given these critical inconsistencies and the lack of scientific evidence linking "Bifendate Impurity A" (CAS 1181519-47-0) as a degradation product of Bifendate (CAS 73536-69-3), it is not possible to provide a scientifically accurate report on its formation pathways, degradation mechanisms, or the kinetic and thermodynamic aspects thereof, as requested. The available information suggests that the impurity is likely misidentified or associated with a different chemical process or parent compound entirely.
Analytical Methodologies for Detection, Quantification, and Profiling of Bifendate Impurity a
Chromatographic Separations for Impurity A
Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis due to their high resolving power and sensitivity. researchgate.net For Bifendate (B1666993) and its related substances, including Impurity A, High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique.
A well-developed HPLC method must be capable of separating Impurity A from the main Bifendate peak and any other potential impurities with adequate resolution, sensitivity, and precision. oup.comnih.gov The development process is a systematic investigation of various chromatographic parameters to achieve the desired separation.
The choice of stationary phase and mobile phase is the most critical factor in achieving a successful separation in reverse-phase HPLC (RP-HPLC).
Stationary Phase: For compounds like Bifendate and its impurities, which are moderately polar to non-polar, a C18 (octadecylsilyl) column is the most common and logical starting point. nih.govnih.gov The non-polar C18 chains provide effective hydrophobic interactions with the analytes. Columns with a particle size of 5 µm and dimensions such as 250 mm x 4.6 mm are frequently employed for analytical purposes. oup.comnih.gov Should co-elution or poor peak shape occur, alternative stationary phases like C8 (octylsilyl) or Phenyl columns can be evaluated to alter the selectivity of the separation.
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a buffered aqueous solution and an organic modifier.
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. oup.com The type and concentration of the organic modifier directly influence the retention times of Bifendate and Impurity A. An increase in the organic modifier concentration generally leads to a decrease in retention time.
Aqueous Phase/Buffer: The use of a buffer, such as phosphate (B84403) or formate, is crucial for controlling the pH of the mobile phase. oup.com Maintaining a consistent pH ensures that the ionization state of the analytes is stable, leading to reproducible retention times and symmetric peak shapes. For Bifendate analysis, mobile phases often incorporate acidic modifiers like formic acid to improve peak shape and mass spectrometry compatibility. oup.com
The following table illustrates the hypothetical effect of varying mobile phase composition on the retention time (RT) and resolution (Rs) between Bifendate and Impurity A.
| Trial | Stationary Phase | Mobile Phase (Aqueous:Organic) | Analyte | Retention Time (min) | Resolution (Rs) between Bifendate & Impurity A |
| 1 | C18 (5 µm, 250x4.6mm) | 50:50 (0.1% Formic Acid : Methanol) | Bifendate | 8.5 | 1.2 |
| Impurity A | 9.2 | ||||
| 2 | C18 (5 µm, 250x4.6mm) | 40:60 (0.1% Formic Acid : Methanol) | Bifendate | 6.1 | 1.1 |
| Impurity A | 6.6 | ||||
| 3 | C18 (5 µm, 250x4.6mm) | 55:45 (0.1% Formic Acid : Acetonitrile) | Bifendate | 7.3 | 1.8 |
| Impurity A | 8.2 | ||||
| 4 | Phenyl (5 µm, 250x4.6mm) | 55:45 (0.1% Formic Acid : Acetonitrile) | Bifendate | 7.9 | 2.1 |
| Impurity A | 9.0 |
Fictional data for illustrative purposes.
When a single isocratic mobile phase composition fails to provide adequate separation of all impurities within a reasonable timeframe, gradient elution is employed. asianpubs.org This technique involves changing the mobile phase composition during the chromatographic run. For impurity profiling, a shallow gradient is often used to resolve closely eluting peaks like Impurity A from the much larger main component peak.
A typical gradient program starts with a lower concentration of the organic modifier to retain and separate early-eluting, more polar impurities, and then gradually increases the organic content to elute the main component and more non-polar impurities.
Below is an example of a gradient elution program designed to enhance the resolution of Bifendate impurities.
| Time (minutes) | % Aqueous (e.g., 0.1% Formic Acid) | % Organic (e.g., Acetonitrile) | Flow Rate (mL/min) | Purpose |
| 0.0 | 60 | 40 | 1.0 | Initial conditions, separation of polar impurities |
| 20.0 | 40 | 60 | 1.0 | Elution of Bifendate and closely related impurities |
| 25.0 | 20 | 80 | 1.0 | Elution of strongly retained impurities |
| 30.0 | 20 | 80 | 1.0 | Column wash |
| 30.1 | 60 | 40 | 1.0 | Return to initial conditions |
| 35.0 | 60 | 40 | 1.0 | Column equilibration |
Fictional data for illustrative purposes.
The selection of a suitable detector is paramount for the accurate quantification of Impurity A.
Ultraviolet (UV) Detector: Given that Bifendate possesses chromophores, a UV detector is a common and effective choice. nih.govresearchgate.net The analytical wavelength should be chosen carefully. It can be set at the wavelength of maximum absorbance (λmax) of Impurity A to maximize sensitivity, or at an isosbestic point if one exists, to ensure that the response factor is the same for both the API and the impurity. Wavelengths such as 254 nm and 278 nm have been utilized in the analysis of Bifendate. researchgate.netingentaconnect.com
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: A DAD or PDA detector offers a significant advantage over a fixed-wavelength UV detector. oup.com It acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for:
Peak Purity Analysis: Assessing whether the chromatographic peak of Bifendate or Impurity A is pure or comprises co-eluting substances.
Impurity Identification: The UV spectrum of an unknown peak can be compared to a library of spectra or to the spectrum of a reference standard for tentative identification.
Method Development: Allows for the selection of the optimal detection wavelength post-analysis without needing to perform additional injections.
| Detector Type | Parameter | Setting | Rationale/Advantage |
| UV Detector | Wavelength | 254 nm | Common wavelength for aromatic compounds, provides good sensitivity. ingentaconnect.com |
| DAD/PDA Detector | Wavelength | 254 nm | Same as UV, but with additional spectral data acquisition. |
| Bandwidth | 4 nm | Standard setting for good balance of sensitivity and spectral resolution. | |
| Spectral Range | 200 - 400 nm | Covers the typical UV absorbance range for organic molecules. | |
| Peak Purity | Enabled | Confirms spectral homogeneity across the peak, indicating no co-elution. |
Fictional data for illustrative purposes.
To definitively characterize the structure of Impurity A, it must be isolated in a pure form. Preparative HPLC is the method of choice for this purpose. nih.govresearchgate.net The process involves scaling up the analytical HPLC method.
This is achieved by:
Using a column with a larger internal diameter (e.g., 20 mm or 50 mm) and a larger particle size (e.g., 10-15 µm). asianpubs.org
Injecting a much larger volume of a concentrated solution of the crude Bifendate mixture. oup.com
Increasing the mobile phase flow rate to maintain a similar linear velocity to the analytical method. oup.com
Fractions of the eluent are collected as they exit the detector, and those corresponding to the Impurity A peak are combined. asianpubs.org The solvent is then removed, typically by evaporation under reduced pressure, to yield the isolated impurity. oup.com This pure sample can then be subjected to spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for unambiguous structural elucidation. nih.govresearchgate.net
Gas Chromatography (GC) is generally suitable for analytes that are volatile or can be made volatile through derivatization. mdpi.com Bifendate, being a relatively large and complex molecule with a high boiling point, is not amenable to direct analysis by GC. tsijournals.com Its low volatility would require high temperatures that could lead to thermal degradation within the GC injector or column.
However, GC could be applicable in the context of Bifendate Impurity A under specific circumstances:
Volatile Starting Materials: If Impurity A is a residual volatile starting material or a low molecular weight byproduct from the synthesis of Bifendate, GC would be an appropriate technique for its quantification.
Derivatization: While not ideal due to the addition of analytical steps, it is theoretically possible to derivatize Bifendate and its impurities to increase their volatility for GC analysis. This is generally not a preferred approach when a robust HPLC method is available.
Given the chemical nature of Bifendate, HPLC remains the primary and most suitable chromatographic technique for the analysis of Bifendate Impurity A. GC applications are considered not broadly applicable unless the impurity is a known volatile precursor.
Detector Selection and Optimization (e.g., UV, DAD)
Supercritical Fluid Chromatography (SFC) for Impurity A Analysis
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Its advantages, such as high separation efficiency, fast analysis times, and reduced solvent consumption, make it a relevant and increasingly utilized method for pharmaceutical analysis, including impurity profiling. lcms.cznih.gov
While direct studies detailing the use of SFC for the specific analysis of Bifendate Impurity A are not extensively documented in the reviewed literature, the technique's applicability can be inferred from its successful use in analyzing the parent compound, Bifendate. A sensitive and rapid Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) method has been developed for the pharmacokinetic study of Bifendate. nih.gov This method demonstrates the capability of SFC to effectively separate Bifendate from complex biological matrices.
The established SFC-MS/MS method for Bifendate utilizes a mobile phase of CO2 and methanol (95:5, v/v) on an HSS C18 SB column, achieving sensitive quantification. nih.gov Such a system could be adapted for impurity profiling. The orthogonality of SFC to reversed-phase HPLC could provide different selectivity for separating Bifendate Impurity A from the active pharmaceutical ingredient (API) and other related substances, proving particularly useful for resolving co-eluting peaks. The high resolution and speed of modern Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) make it a highly relevant and potent tool for the comprehensive impurity profiling of Bifendate and its derivatives. cuni.cz
High-Speed Counter-Current Chromatography (HSCCC) for Impurity A Isolation
High-Speed Counter-Current Chromatography (HSCCC) is a unique, support-free liquid-liquid partition chromatography technique that is exceptionally well-suited for the isolation and purification of compounds from complex mixtures. It has been successfully employed for the preparative isolation of impurities in derivatives of Bifendate. oup.comresearchgate.net
In a detailed study on a Bifendate derivative known as DB-6, four process-related impurities were identified, one of which (designated IMP-I) was confirmed to be Bifendate itself. oup.com While other impurities in this mixture were isolated using preparative HPLC, HSCCC was specifically utilized to isolate another impurity (IMP-III) that was difficult to purify by other means. oup.com This highlights the utility of HSCCC in challenging separation scenarios.
The selection of a suitable two-phase solvent system is paramount for a successful HSCCC separation. This is typically guided by the partition coefficient (K) of the target analyte. For the separation of impurities related to Bifendate derivatives, a hexane–ethyl acetate (B1210297)–methanol–water (5/2/5/2, v/v/v/v) solvent system was found to be effective. oup.com The upper phase was used as the stationary phase, and the lower phase served as the mobile phase, with the effluent continuously monitored by UV detection at 254 nm. oup.com This methodology demonstrates a practical approach for obtaining highly pure samples of related impurities, which is essential for their definitive structural characterization. oup.comoup.com
Capillary Electrophoresis (CE) for Impurity A Separation
Capillary Electrophoresis (CE) offers a powerful alternative to chromatographic techniques, providing high-efficiency separations based on the differential migration of analytes in an electric field. Its low sample and reagent consumption make it an attractive method for pharmaceutical analysis, particularly for resolving closely related impurities and enantiomers. mdpi.comresearchgate.net
While the direct application of CE for the analysis of Bifendate Impurity A is not explicitly detailed in the available literature, its relevance can be established from its broad utility in impurity analysis. CE techniques, such as capillary zone electrophoresis (CZE), are capable of separating compounds based on their charge-to-size ratio, offering a different separation mechanism compared to HPLC or SFC. researchgate.net This orthogonality is valuable for detecting impurities that may co-elute with the main peak in chromatographic systems.
For impurity profiling, CE methods are often validated for their ability to determine small amounts of impurities in the presence of a large excess of the API. mdpi.com The development of a CE method for Bifendate Impurity A would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, capillary temperature, and applied voltage to achieve sufficient resolution from Bifendate and other potential impurities. mdpi.com Given its high resolving power, CE remains a relevant and potent, albeit underexplored, technique for the analytical challenge of characterizing Bifendate Impurity A.
Spectrometric and Hyphenated Techniques for Impurity A Characterization
The definitive identification and structural elucidation of impurities require the use of sophisticated spectrometric techniques, often coupled with powerful separation methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool in modern pharmaceutical analysis, combining the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique has been central to the identification and characterization of impurities in Bifendate-related compounds. oup.comnih.gov
A study on a Bifendate derivative (DB-6) successfully used an HPLC method coupled with a diode array detector to detect four major impurities. oup.com One of these, IMP-I, was identified as Bifendate. oup.com The analysis was performed on a C18 column with a mobile phase mixture of methanol and 0.1% formic acid in an aqueous solution, demonstrating a robust separation method. oup.com For trace analysis, LC-MS/MS methods provide exceptional sensitivity, with a reported lower limit of quantification (LLOQ) for Bifendate in plasma as low as 0.5 ng/mL. nih.gov
The choice of ionization technique is critical for generating ions of the analyte for mass analysis. Electrospray Ionization (ESI) is a soft ionization technique that is widely used for polar and thermally labile molecules like Bifendate and its impurities. In the analysis of Bifendate and its related impurities, ESI was used in positive mode to generate protonated molecules or adducts (e.g., [M+Na]+). oup.comnih.gov
The mass spectrometer, often an ion trap or a time-of-flight (TOF) analyzer, can then be used to perform collision-induced dissociation (CID) experiments. oup.com By isolating the precursor ion of interest and subjecting it to fragmentation, a characteristic pattern of product ions is generated. For Bifendate, a key fragmentation observed in MS/MS is the transition from m/z 419.2 to 387.0. nih.gov This fragmentation data is crucial for confirming the identity of the impurity and for its sensitive quantification in multiple reaction monitoring (MRM) mode. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown impurity. This is a critical step in its structural elucidation. oup.com A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a common instrument for this purpose, capable of providing mass accuracy in the low ppm range. nih.govnih.gov
In the characterization of impurities related to a Bifendate derivative, ESI-TOF analysis was performed. oup.com For the impurity identified as Bifendate (IMP-I), the accurate mass was measured and compared against the theoretical mass to propose a molecular formula. The ability of HRMS to provide an unambiguous elemental formula significantly narrows down the potential structures for an unknown compound, making it a cornerstone of impurity identification. oup.com
Table 1: High-Resolution Mass Spectrometry Data for Bifendate Impurity A (IMP-I)
| Parameter | Value | Reference |
|---|---|---|
| Designation | IMP-I | oup.com |
| Measured Mass (m/z) | 441.0799 | oup.com |
| Quasi-formula | C20H18O10Na | oup.com |
| Proposed Formula | C20H18O10 | oup.com |
| Theoretical Mass (m/z) | 441.0798 | oup.com |
| Difference (m/z) | 0.0001 | oup.com |
| Identity | Bifendate | oup.com |
Table 2: List of Compounds
| Compound Name | |
|---|---|
| Bifendate | |
| Bifendate Impurity A | |
| DB-6 | |
| Diazepam | |
| Hexane | |
| Ethyl acetate | |
| Methanol | |
| Formic acid |
Q-TOF Mass Spectrometry Applications
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is an essential high-resolution mass spectrometry (HRMS) technique for the characterization of pharmaceutical impurities. almacgroup.com Its application in the analysis of Bifendate Impurity A is centered on its ability to provide highly accurate mass measurements, which are crucial for determining the elemental composition of the impurity. researchgate.net
In the analysis of process-related impurities from a bifendate derivative, a Q-TOF mass spectrometer was utilized to ascertain the accurate masses of the detected impurities. nih.govoup.com This technique allows for the generation of a molecular formula with a high degree of confidence by comparing the experimentally measured mass to the theoretical mass. almacgroup.com For the impurity identified as bifendate (referred to here as Bifendate Impurity A for the context of this analysis), the accurate mass was determined using a Waters Q-TOF Micro™ mass spectrometer, with leucine (B10760876) enkephalin often used as an external lock mass to ensure high precision. oup.comoup.com The high-resolution capabilities of Q-TOF MS enable the differentiation of compounds with very similar nominal masses, making it an indispensable tool for impurity identification. almacgroup.com
Table 1: Q-TOF Mass Spectrometry Data for Bifendate Impurity A (Identified as Bifendate)
| Parameter | Value | Reference |
|---|---|---|
| Instrument | Q-TOF MicroTM Mass Spectrometer | oup.comoup.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | oup.com |
| Measured Mass (m/z) | Identical to Bifendate | oup.com |
| Proposed Formula | C₂₀H₁₈O₁₀ | oup.comaxios-research.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of an impurity. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous confirmation of its structure. researchgate.net For Bifendate Impurity A, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, are employed to confirm its identity. oup.comoup.com
Proton NMR (¹H NMR) is a fundamental NMR technique that provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of Bifendate Impurity A, the ¹H NMR spectrum is compared directly with that of a qualified bifendate reference standard. oup.com The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) of the impurity must match those of the reference material to confirm its identity. oup.com This comparative analysis serves as a primary method for structural verification. researchgate.net
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal in the ¹³C NMR spectrum. For Bifendate Impurity A, the chemical shifts of all carbon atoms, including those in the aromatic rings and the methoxy (B1213986) and ester functional groups, are matched against the spectrum of the bifendate reference standard. oup.com This cross-verification provides conclusive evidence for the assigned structure. researchgate.net
Two-dimensional (2D) NMR techniques are powerful tools used to establish atomic connectivity within a molecule, which is particularly useful for complex structures or when 1D spectra are ambiguous. ipb.ptnumberanalytics.com For the structural confirmation of Bifendate Impurity A, several 2D NMR experiments are utilized. oup.comoup.com
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the assignment of the ¹³C NMR spectrum. oup.comoup.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing the sequence of protons in the structure. oup.comnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct C-H connectivity. oup.comnumberanalytics.com
These techniques were instrumental in confirming the structure of impurities in a related study, validating their assignments by piecing together the molecular framework. oup.comoup.com
Table 2: NMR Methodologies for Structural Confirmation of Bifendate Impurity A
| NMR Technique | Purpose | Reference |
|---|---|---|
| ¹H NMR | Confirms proton framework by comparison to reference standard. | oup.com |
| ¹³C NMR | Confirms carbon skeleton by comparison to reference standard. | oup.com |
| DEPT | Differentiates CH, CH₂, and CH₃ groups. | oup.comoup.com |
| ¹H-¹H COSY | Establishes proton-proton (H-H) connectivity. | oup.comoup.com |
| HSQC | Identifies direct carbon-hydrogen (C-H) bonds. | oup.comoup.com |
Carbon-13 NMR (13C NMR) Applications in Impurity A Analysis
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spandidos-publications.com The IR spectrum of a compound shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrations of its chemical bonds. researchgate.net For Bifendate Impurity A (bifendate), the IR spectrum would be compared to that of a reference standard to confirm the presence of key functional groups. chemicalbook.in This analysis provides corroborating evidence for the structure determined by NMR and MS.
Table 3: Expected IR Absorption Bands for Bifendate Impurity A Functional Groups
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Ester) | Stretch | 1750-1735 | spandidos-publications.comresearchgate.net |
| C=C (Aromatic) | Stretch | 1600-1450 | spandidos-publications.com |
| C-O-C (Ether/Ester) | Stretch | 1300-1000 | researchgate.net |
| C-H (Aromatic) | Stretch | 3100-3000 | spandidos-publications.com |
UV-Visible Spectroscopy for Purity Assessment and Quantification
UV-Visible spectroscopy is a widely used technique in pharmaceutical analysis for both qualitative and quantitative purposes. nist.gov When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for purity assessment and quantification of impurities. nih.gov
An HPLC method utilizing a UV-Vis detector is a standard approach for determining the level of Bifendate Impurity A in a drug substance. oup.com The impurity is separated from the active pharmaceutical ingredient and other impurities on an HPLC column, and its concentration is measured by its absorbance of UV light at a specific wavelength. nih.gov Studies have reported monitoring the column effluent at wavelengths such as 254 nm or 278 nm for the detection of bifendate and its related substances. oup.comnih.gov The area of the chromatographic peak corresponding to Bifendate Impurity A is proportional to its concentration, allowing for precise quantification. researchgate.net This method is essential for ensuring that the level of the impurity is within the acceptable limits set by regulatory guidelines. oup.com
Table 4: Applications of UV-Visible Spectroscopy in the Analysis of Bifendate Impurity A
| Application | Technique | Details | Reference |
|---|---|---|---|
| Detection & Purity | HPLC-UV | A UV-Vis diode array detector is used to find impurities in the bulk drug. | oup.com |
| Quantification | HPLC-UV | The amount of impurity is determined by its peak area at a specific wavelength. | nih.govresearchgate.net |
Method Validation Parameters for Impurity A Analysis
The validation of an analytical method ensures that the procedure is suitable for its intended purpose. For quantifying impurities like Bifendate Impurity A, method validation is a critical regulatory requirement, providing documented evidence of reliability. labmanager.com The parameters for this validation are established by international guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) document. europa.eu High-Performance Liquid Chromatography (HPLC) is a common technique for this type of analysis. oup.comnih.govresearchgate.net
Specificity and Selectivity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or matrix components. europa.eu
For Bifendate Impurity A, specificity is demonstrated by showing that the analytical method can separate its peak from the peaks of bifendate and other known related compounds. This is typically achieved by:
Spiking Studies: A solution of the drug substance (bifendate) is spiked with a known amount of Bifendate Impurity A and other potential impurities. The resulting chromatogram must show distinct, well-resolved peaks for each component.
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. europa.eu The analytical method must be able to separate Bifendate Impurity A from any degradants formed. In studies of bifendate derivatives, HPLC methods have been successfully used to separate multiple process-related impurities and degradation products. nih.govoup.com
The selectivity of the method is confirmed by assessing the peak purity of Bifendate Impurity A using a photodiode array (PDA) detector, which can compare the spectral data across the peak to ensure it is not co-eluting with another substance.
Table 1: Illustrative Peak Resolution Data for Specificity
| Peak Pair | Resolution (Rs) | Acceptance Criterion |
| Bifendate & Bifendate Impurity A | > 2.0 | Rs > 1.5 |
| Bifendate Impurity A & Nearest Eluting Impurity | > 2.2 | Rs > 1.5 |
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For an impurity quantification method, the range typically covers from the reporting threshold to 120% of the specification limit. A series of solutions of Bifendate Impurity A reference standard are prepared at different concentrations (e.g., five to six levels). These are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration.
The relationship is typically evaluated using the correlation coefficient (r) or coefficient of determination (R²), which should ideally be very close to 1.
Table 2: Example Linearity Data for Bifendate Impurity A
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 15,250 |
| 1.0 | 30,100 |
| 2.5 | 75,500 |
| 5.0 | 150,800 |
| 7.5 | 226,000 |
| Linearity Results | |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
| Range | 0.5 - 7.5 µg/mL |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
For Bifendate Impurity A, these limits are crucial for ensuring that even trace amounts of the impurity can be reliably controlled. They can be determined based on:
Signal-to-Noise Ratio: By comparing the signal from samples with known low concentrations of the analyte with those of blank samples. An S/N ratio of 3:1 is common for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Using the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 3: Representative LOD and LOQ Values
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise (S/N ≥ 3) | 0.15 |
| LOQ | Signal-to-Noise (S/N ≥ 10) | 0.50 |
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking the drug product matrix with known amounts of the Bifendate Impurity A reference standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery is then calculated.
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.
Intermediate Precision (Inter-assay precision): Analysis conducted by different analysts, on different days, or with different equipment. europa.eu
Reproducibility: Precision between different laboratories (inter-laboratory studies).
Precision is reported as the relative standard deviation (%RSD).
Table 4: Illustrative Accuracy and Precision Data for Bifendate Impurity A
| Spiked Level (µg/mL) | Mean Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| 0.5 (LOQ) | 98.5% | 4.5% | 5.8% |
| 5.0 (100%) | 101.2% | 1.8% | 2.5% |
| 6.0 (120%) | 99.8% | 1.6% | 2.3% |
Robustness and Ruggedness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. For an HPLC method for Bifendate Impurity A, these variations could include:
Flow rate of the mobile phase (e.g., ±0.2 mL/min).
pH of the mobile phase buffer (e.g., ±0.2 units).
Column temperature (e.g., ±5°C).
Mobile phase composition (e.g., ±2% organic solvent).
The method is considered robust if the results remain acceptable under these varied conditions.
Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. It is often evaluated as part of intermediate precision.
Reference Standards and Certified Reference Materials for Impurity A Analysis
The accurate analysis of Bifendate Impurity A is critically dependent on the availability of high-quality reference standards. A reference standard is a highly purified compound that is used as a measurement base for the analysis. axios-research.com
Primary Reference Standard: A substance of the highest purity, whose value is accepted without reference to other standards. These are often obtained from pharmacopeial bodies (e.g., USP, EP) or are thoroughly characterized in-house.
Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
Working Standard: A standard that is qualified against the primary reference standard and used for routine analysis.
For Bifendate Impurity A, commercial suppliers provide reference materials for analytical purposes. axios-research.com These standards are essential for:
Peak Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time with that of the standard.
Quantification: Creating calibration curves to accurately determine the amount of the impurity present in a sample.
Method Validation: Performing specificity, linearity, accuracy, and LOQ/LOD experiments.
In advanced quantitative methods like mass spectrometry, stable isotope-labeled (SIL) internal standards, such as Bifendate-d6, may be used to improve accuracy and precision by accounting for variations during sample preparation and analysis. lgcstandards.com
Control and Mitigation Strategies for Bifendate Impurity a
Process Chemistry Approaches for Impurity A Reduction
The synthesis route of Bifendate (B1666993) is a primary source of impurity generation. By meticulously controlling the chemical process, the formation of Bifendate Impurity A can be significantly minimized. This involves a deep understanding of the reaction mechanism and the impact of various parameters on the reaction's outcome.
Reaction kinetics and thermodynamics are highly sensitive to changes in temperature, pressure, and reaction duration. Prolonged reaction times or excessive temperatures can often lead to the formation of degradation products and side-reaction impurities. mdpi-res.com In the synthesis of compounds structurally related to Bifendate, reaction temperatures ranging from 70-110°C and reaction times of 1-4 hours are typical. google.com Optimizing these parameters is crucial. Design of Experiments (DoE) is a systematic approach that can be employed to identify the ideal conditions that maximize the yield of Bifendate while minimizing the formation of Impurity A. For instance, a study on a related process demonstrated that the best yield was achieved within a specific timeframe, as prolonged reactions could promote the formation of unwanted byproducts. mdpi-res.com
Table 1: Illustrative Optimization of Reaction Parameters for Impurity Control This table provides a generalized example of how reaction parameters can be optimized to control impurity formation, based on common principles in process chemistry.
| Parameter | Range Studied | Optimal Condition | Impact on Impurity A |
|---|---|---|---|
| Temperature | 60 - 120 °C | 80 - 100 °C google.com | Higher temperatures may increase the rate of side reactions leading to impurity formation. |
| Reaction Time | 1 - 6 hours | 2 - 3 hours google.com | Extended reaction times can lead to the degradation of the desired product into impurities. |
| Pressure | Atmospheric - 5 bar | Atmospheric | Pressure is less likely to be a critical parameter unless gaseous reagents are used. |
The choice of solvent is critical as it can influence reaction pathways, solubility of reactants and products, and the final impurity profile. docuchem.com The solubility of Bifendate has been systematically studied in thirteen different organic solvents, providing essential data for selecting appropriate systems for both reaction and purification. acs.org At a temperature of 293.15 K, the solubility of Bifendate is highest in acetonitrile, followed by methyl acetate (B1210297) and acetone. acs.org
Using solvents of high purity is essential to prevent the introduction of new contaminants that could participate in side reactions. docuchem.com For the purification stage, particularly crystallization, the solvent system must be designed to maximize the precipitation of the pure Bifendate API while leaving impurities like Impurity A dissolved in the mother liquor. The differential solubility of Bifendate across various solvents can be exploited to design effective crystallization and purification protocols. acs.org
Table 2: Solubility of Bifendate in Various Solvents at 293.15 K Data sourced from a study on Bifendate solubility, relevant for developing purification strategies. acs.org
| Solvent | Mole Fraction Solubility (x10³) |
|---|---|
| Acetonitrile | 10.60 |
| Methyl acetate | 9.94 |
| Acetone | 8.87 |
| Ethyl acetate | 5.86 |
| 1-Propyl acetate | 4.88 |
| 1-Butyl acetate | 4.25 |
| 1-Pentyl acetate | 3.59 |
| Methanol (B129727) | 1.83 |
| Ethanol | 1.57 |
| 1-Butanol | 1.15 |
| 1-Pentanol | 0.94 |
| Isopropanol | 0.88 |
The purity of all materials used in the synthesis, including catalysts and reagents, is paramount for controlling the final impurity profile of the API. docuchem.comipqwery.com Impurities present in starting materials can be carried through the synthesis or react to form new, unintended byproducts. docuchem.com Therefore, stringent quality control and qualification of all suppliers are necessary. docuchem.com
Similarly, the precise control of stoichiometry—the molar ratios of reactants—is fundamental. An excess of a particular reactant could be diverted into an alternative reaction pathway, leading to the generation of Impurity A. In the synthesis of a Bifendate derivative, for example, the incomplete removal of a starting aldehyde was shown to result in the formation of a specific impurity. oup.com This underscores the need for careful control over the amount of each reagent added to the reaction mixture.
Even with an optimized synthesis process, trace levels of impurities often remain. Robust purification techniques are therefore essential to achieve the high level of purity required for an API. Chromatographic methods are particularly powerful for separating structurally similar compounds.
For impurities found in a Bifendate derivative, preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) have been used effectively. oup.comoup.com These techniques offer high-resolution separation to isolate the desired compound from its impurities. oup.comoup.com Mixed-mode chromatography, which utilizes multiple interaction mechanisms for separation, is another advanced strategy that can provide excellent removal of both product- and process-related impurities in a single step. youtube.combioradiations.com A well-developed purification platform might involve multiple, orthogonal chromatographic steps to ensure the comprehensive removal of all impurities, including Impurity A, to meet regulatory standards. nih.gov
Table 3: Exemplary Chromatographic Conditions for Purifying Bifendate-Related Compounds These conditions were used for the separation of impurities in a Bifendate derivative and illustrate a potential starting point for purifying Bifendate. oup.comoup.com
| Technique | Column/System | Mobile Phase | Detection | Purity Achieved |
|---|---|---|---|---|
| Preparative HPLC | Dynamic axial compression column (20 x 250 mm) | Methanol / 0.1% Formic acid (aq) (82:18 v/v) | 226 nm | >96.5% |
| HSCCC | Two-phase system: Hexane-ethyl acetate-methanol-water (5:2:5:2 v/v/v/v) | Lower phase as mobile phase | 254 nm | >97% |
Catalyst and Reagent Purity and Stoichiometry Control
Formulation Strategies to Prevent Impurity A Formation (if relevant to stability)
Impurities can also form after synthesis, during the formulation of the drug product, due to the degradation of the API. axios-research.com This instability can be triggered by interactions with excipients or by environmental factors. aquigenbio.com Therefore, formulation development must focus on ensuring the stability of Bifendate throughout the product's shelf life.
The selection of appropriate excipients is a critical step. aquigenbio.com Preformulation studies should evaluate the compatibility of Bifendate with various common excipients to identify any that might promote degradation. The use of high-purity excipients is also crucial to avoid introducing reactive contaminants. aquigenbio.com For Bifendate, which has poor water solubility, formulation strategies such as the creation of solid dispersions with carriers like silica (B1680970) or the development of nanosuspensions have been explored. researchgate.netcjph.com.cn These approaches can enhance stability by modifying the physical state of the API; for example, converting it to an amorphous state within a dispersion can improve its dissolution and may also impact its stability profile. cjph.com.cn Stability studies of a Bifendate capsule formulation revealed that products made via wet granulation were susceptible to moisture and formed a new impurity when stored under high humidity, highlighting the importance of the manufacturing process on final product stability. cjph.com.cn
Packaging and Storage Conditions to Mitigate Impurity A Generation (if relevant to stability)
The stability of the final drug product is highly dependent on its packaging and the conditions under which it is stored. Exposure to heat, light, and humidity can provide the energy needed to initiate degradation reactions. aquigenbio.com
Studies on a derivative of Bifendate have shown that exposure to daylight can cause photodegradation, leading to the formation of an isomeric impurity. oup.comoup.com This indicates a potential sensitivity to light for this class of compounds. Indeed, standard storage recommendations for pure Bifendate specify storage at 4°C and protection from light. Stability tests on formulated Bifendate products are typically conducted under stressed conditions of high temperature (e.g., 60°C), high humidity (e.g., 95% RH), and intense light (e.g., 4500 lx) to identify potential degradation pathways and establish appropriate storage instructions. cjph.com.cn The use of protective packaging, such as amber-colored vials or blister packs with high moisture and light barriers, is a key strategy to mitigate the generation of degradation impurities like Impurity A during storage.
Table 4: List of Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| Bifendate | C₂₀H₁₈O₁₀ oup.com | Active Pharmaceutical Ingredient (API) |
| Bifendate Impurity A | C₁₈H₁₄O₈ axios-research.com | Subject of control strategies |
| Bifendate Impurity B | C₁₈H₁₆O₉ axios-research.com | Mentioned as another known impurity |
| Acetonitrile | C₂H₃N | Solvent acs.org |
| Methyl acetate | C₃H₆O₂ | Solvent acs.org |
| Acetone | C₃H₆O | Solvent acs.org |
| Methanol | CH₄O | Solvent acs.org |
| Formic acid | CH₂O₂ | Mobile phase component oup.comoup.com |
| Hexane | C₆H₁₄ | Solvent for HSCCC oup.comoup.com |
In-Process Control (IPC) Methodologies for Impurity A Monitoring
In-process controls (IPCs) are crucial checkpoints during the manufacturing process of Bifendate that ensure the quality and purity of the final active pharmaceutical ingredient (API). synthinkchemicals.com Monitoring and controlling impurities, such as Bifendate Impurity A, at intermediate stages is essential to prevent their carryover and concentration in the final product. synthinkchemicals.com Effective IPC methodologies rely on robust, accurate, and rapid analytical techniques to provide real-time or near-real-time data, allowing for timely process adjustments. The primary technique for monitoring impurities in Bifendate production is High-Performance Liquid Chromatography (HPLC), often coupled with other detection methods. numberanalytics.combiomedres.us
Chromatographic techniques are central to impurity profiling in pharmaceutical manufacturing due to their high sensitivity and selectivity. numberanalytics.com For monitoring Bifendate Impurity A, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied method. This technique separates compounds based on their polarity, allowing for the effective resolution of the main Bifendate compound from its related impurities.
Detailed research findings have established specific HPLC methods for the separation and quantification of process-related impurities in Bifendate and its derivatives. oup.com These methods serve as a foundation for developing tailored IPC strategies for Bifendate Impurity A. The selection of the column, mobile phase, flow rate, and detector wavelength is critical for achieving the necessary separation and sensitivity.
A study on a derivative of Bifendate identified and separated four major process-related impurities using a validated HPLC method. oup.comoup.com Such methodologies are directly applicable to the in-process monitoring of specific impurities like Impurity A. The conditions can be optimized to target the retention time and resolution of Bifendate Impurity A. For instance, analytical HPLC is used to check the content of impurities in mother liquor samples during the purification of crude products, with impurity levels sometimes reaching 5-22% before purification steps. oup.com
The following interactive table outlines typical parameters for an HPLC method suitable for in-process monitoring of impurities during Bifendate synthesis.
Table 1: Example HPLC Parameters for In-Process Monitoring of Bifendate Impurities
| Parameter | Condition | Rationale |
|---|---|---|
| Column | µBondapak C18 / Inertsil ODS | C18 columns are standard for reversed-phase chromatography, offering excellent separation of non-polar to moderately polar compounds like Bifendate and its impurities. ingentaconnect.comnih.gov |
| Mobile Phase | Methanol / Water or Acetonitrile / Water mixtures | Gradients or isocratic mixtures of these solvents allow for the fine-tuning of the separation, ensuring Impurity A is resolved from the main peak and other impurities. researchgate.net |
| pH Adjustment | Phosphoric Acid | Used to control the ionization state of the analytes, which improves peak shape and reproducibility. ingentaconnect.com |
| Flow Rate | 0.3 - 1.0 mL/min | A standard flow rate range that provides a balance between analysis time and separation efficiency. nih.govresearchgate.net |
| Detection | UV at 254 nm or 278 nm | Bifendate and related aromatic impurities exhibit strong UV absorbance, making this a sensitive and reliable detection method. ingentaconnect.comresearchgate.net |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. researchgate.net |
In addition to standard HPLC-UV, more advanced hyphenated techniques can be employed for more complex impurity profiling or for lower-level detection. biomedres.usrroij.com High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool used for both the quantification and structural identification of impurities. numberanalytics.comnih.gov In an IPC setting, HPLC-MS can be invaluable for confirming the identity of Impurity A, especially if process deviations occur.
The following table summarizes research findings on various analytical methods developed for Bifendate, which can be adapted for the specific monitoring of Impurity A.
Table 2: Published Research Findings on Analytical Methods for Bifendate
| Analytical Method | Key Findings & Parameters | Application in IPC | Reference |
|---|---|---|---|
| RP-HPLC with UV | Mobile Phase: Methanol-0.01 mol·L⁻¹ potassium dihydrogen phosphate (B84403) (containing 5 mmol·L⁻¹ sodium heptanesulfonate)-triethylamine (50:50:0.1), adjusted to pH with phosphoric acid. Column: µBondapak C18. Detection: 254 nm. | Used for the separation and determination of related impurities. Provides a simple, quick, and accurate method for routine monitoring. | ingentaconnect.com |
| HPLC with UV | Mobile Phase: Methanol-double distilled water (65/35, v/v). Flow Rate: 1.0 ml/min. Column: microBondapak C18 at 30°C. Detection: 278 nm. | A rapid and sensitive method suitable for quick checks of reaction progress or intermediate purity. | researchgate.net |
| HPLC-MS | Mobile Phase: Methanol-distilled water (70/30, v/v). Flow Rate: 0.3 mL/min. Column: Inertsil ODS. Detection: ESI-MS in SIM mode. | Offers high sensitivity and specificity. Confirms the molecular weight of Impurity A, providing an additional layer of certainty during monitoring. | nih.gov |
| HSCCC | Solvent System: Hexane–ethyl acetate–methanol–water (5/2/5/2, v/v/v/v). Monitoring: Effluent monitored by HPLC. | While primarily a preparative technique for isolating impurities, analytical High-Speed Counter-Current Chromatography (HSCCC) can be used in developing IPC methods for complex separation challenges. oup.comoup.com | oup.com |
By implementing these robust IPC methodologies, manufacturers can monitor the level of Bifendate Impurity A throughout the production process. This ensures that any deviations are detected and corrected promptly, leading to a consistently high-purity final product that meets all regulatory specifications. synthinkchemicals.com
Regulatory Science and Impurity a Control
International Conference on Harmonisation (ICH) Guidelines Pertaining to Pharmaceutical Impurities
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are globally recognized and implemented. These guidelines provide a framework for the control of impurities in new drug substances and products.
The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. jpionline.orgeuropa.eu It establishes thresholds for impurities based on the maximum daily dose of the drug substance. jpionline.orgyoutube.com Any impurity present above the reporting threshold must be reported, and if it exceeds the identification threshold, its structure must be determined. jpionline.orgeuropa.eu The qualification threshold is the level above which an impurity must be justified from a safety perspective. jpionline.orgich.org
Table 1: ICH Q3A Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
This table presents the general thresholds outlined in the ICH Q3A guideline. Specific thresholds for Bifendate (B1666993) Impurity A would be determined based on the maximum daily dose of Bifendate.
Complementary to ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. europa.eueuropa.eu It addresses degradation products that may form during the manufacturing process or upon storage of the drug product. ich.org The principles for reporting, identification, and qualification are similar to those in Q3A, but are applied to the finished dosage form. europa.eufda.gov
The ICH Q3C guideline deals with residual solvents, which are organic volatile chemicals used in the manufacture of drug substances or excipients. filab.frich.org While Bifendate Impurity A is a process-related impurity and not a residual solvent, the analytical methods used for detecting and quantifying residual solvents, such as gas chromatography, can be relevant to the analysis of volatile impurities. europa.euuspnf.com The guideline classifies solvents into three classes based on their toxicity, which underscores the importance of controlling all volatile organic compounds. filab.fruspnf.com
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This guideline is particularly important if there is any structural alert for mutagenicity in Bifendate Impurity A. researchgate.net An assessment for mutagenic potential is required for both actual and potential impurities. researchgate.net If an impurity is found to be mutagenic, much lower control limits, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , may be applicable. ich.org
ICH Q3C (Residual Solvents) Relevance to Impurity A Analysis
Role of Quality by Design (QbD) in Impurity A Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comdergipark.org.tr In the context of impurity control, QbD plays a crucial role in proactively managing and minimizing the formation of impurities like Bifendate Impurity A. acdlabs.comresearchgate.net
By understanding the chemical process and identifying the critical process parameters (CPPs) that affect the formation of Impurity A, a control strategy can be developed. researchgate.net This strategy may involve optimizing reaction conditions, purification processes, and storage conditions to ensure that the level of Impurity A remains consistently below its qualification threshold. acdlabs.com The use of process analytical technology (PAT) can enable real-time monitoring of the manufacturing process, further enhancing the control of impurities. acdlabs.com The ultimate goal of a QbD approach is to build quality into the product, rather than testing for it at the end. dergipark.org.tr
Table 2: Compound Names
| Compound Name |
|---|
| Bifendate |
Documentation and Justification Strategies for Impurity Profiles
The documentation and justification for the impurity profile of Bifendate, including Impurity A, form a crucial part of the regulatory submission dossier, such as a Drug Master File (DMF) or the Chemistry, Manufacturing, and Controls (CMC) section of a marketing authorization application. worldpharmatoday.com This documentation provides a comprehensive narrative that demonstrates a deep understanding of the manufacturing process and control over the final drug substance's purity.
A robust justification strategy is built upon a foundation of sound scientific principles and empirical data gathered throughout the drug development process. fda.gov This includes a thorough summary of all potential and observed impurities, detailing their origin, whether from synthesis, degradation, or interaction with excipients or container closure systems. fda.goveuropa.eu For Bifendate Impurity A, this would involve a detailed account of the synthetic route and potential side reactions or degradation pathways that could lead to its formation.
The impurity profile of batches manufactured for commercial use must be compared to the profiles of batches used in clinical and safety studies. fda.gov Any new impurity or a significant increase in an existing impurity, like Impurity A, must be thoroughly investigated and justified. europa.eu The rationale for including or excluding specific impurities from the drug substance specification is a key component of the justification. ijprajournal.com This rationale is supported by a discussion of the observed impurity levels in various batches and an assessment of their potential impact. ijprajournal.com
Key Elements of Impurity Profile Documentation:
| Documentation Element | Description | Relevance to Bifendate Impurity A |
| Summary of Impurities | A comprehensive list of actual and potential impurities, including their chemical names, structures, and origin (synthesis, degradation). fda.gov | This section would explicitly list Bifendate Impurity A and detail its formation pathway. |
| Batch Analysis Data | Analytical results for all batches used in clinical, safety, and stability studies, as well as representative commercial batches. fda.gov | Provides the observed levels of Impurity A across different batches, demonstrating process consistency. |
| Analytical Procedures | Documented evidence of validated analytical methods suitable for detecting and quantifying impurities. fda.gov | Details the specific chromatographic and spectroscopic methods used to identify and measure Bifendate Impurity A. |
| Rationale for Specifications | Justification for the proposed acceptance criteria for each specified impurity. ijprajournal.com | Explains the basis for the acceptable limit of Bifendate Impurity A in the final drug substance. |
| Stability Studies | Data from stability testing that identifies degradation products and informs storage conditions. fda.gov | Indicates if Bifendate Impurity A is a degradation product and at what rate it forms under various conditions. |
Regulatory guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. europa.eueuropa.eu These thresholds are critical in determining the level of scrutiny an impurity like Bifendate Impurity A will receive.
ICH Impurity Thresholds:
| Threshold | Purpose | General Value (for Maximum Daily Dose ≤ 2 g/day ) |
| Reporting Threshold | The level above which an impurity must be reported in the regulatory submission. fda.gov | 0.05% fda.gov |
| Identification Threshold | The level above which the structure of an impurity must be determined. fda.gov | 0.10% fda.gov |
| Qualification Threshold | The level above which an impurity's biological safety must be established. fda.gov | 0.15% or 1.0 mg per day total daily intake (whichever is lower) tvtpi.com.vn |
If the level of Bifendate Impurity A exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, a comprehensive safety assessment is required. premier-research.com This qualification can be achieved by demonstrating that the impurity levels are comparable to those in the reference product, that it is a significant metabolite in animal or human studies, or through dedicated toxicological studies. tga.gov.au The ultimate goal is to establish acceptance criteria for Bifendate Impurity A that are as low as reasonably practicable (ALARP) and are justified by manufacturing capability, analytical precision, and safety considerations. europa.eutga.gov.au
The entire process, from identification to the establishment of controls, must be meticulously documented. This documentation serves as evidence to regulatory agencies that the manufacturing process is well-understood and robust, and that the quality and safety of the Bifendate drug substance are consistently ensured. worldpharmatoday.com
Advanced Research Perspectives and Future Directions in Bifendate Impurity a Studies
Application of Chemometrics and Data Science in Impurity A Profiling
The profiling of impurities in active pharmaceutical ingredients (APIs) is a complex task that generates vast amounts of data. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to navigate this complexity. mdpi.comchromatographyonline.com By applying mathematical and statistical methods, researchers can gain a more profound understanding of the factors that influence the formation and presence of Bifendate (B1666993) Impurity A. researchgate.netresearchgate.net
Advanced chemometric methods such as Partial Least Squares (PLS) and Principal Component Analysis (PCA) are increasingly used to analyze data from chromatographic and spectroscopic techniques. researchgate.netnih.gov These multivariate data analysis techniques can model the relationship between various process parameters (e.g., temperature, pH, reactant concentrations) and the concentration of Impurity A. nih.gov For instance, a Design of Experiments (DoE) approach, analyzed using chemometric models, can systematically identify critical process parameters that have the most significant impact on the formation of Impurity A, moving beyond traditional one-factor-at-a-time experiments. researchgate.net
Data science and machine learning algorithms can further enhance impurity profiling by analyzing historical batch data to identify hidden patterns and correlations. chemical.aizamann-pharma.com This can lead to a more robust understanding of the impurity landscape, ensuring method reliability and validity, which is crucial for regulatory compliance. mdpi.comresearchgate.net
| Parameter | Level 1 | Level 2 | Level 3 | Level 4 | Level 5 |
| Temperature (°C) | 50 | 60 | 70 | 80 | 90 |
| pH | 4.0 | 5.0 | 6.0 | 7.0 | 8.0 |
| Catalyst Conc. (mol%) | 0.1 | 0.2 | 0.3 | 0.4 | 0.5 |
| Reaction Time (h) | 4 | 8 | 12 | 16 | 20 |
| Solvent Ratio (A:B) | 80:20 | 60:40 | 50:50 | 40:60 | 20:80 |
Table 1: Example of a 5-factor, 5-level experimental design for a chemometric study on Bifendate Impurity A formation. nih.gov
High-Throughput Screening for Impurity A Formation Pathways
High-Throughput Screening (HTS) is a powerful methodology used to rapidly test thousands or even millions of chemical compounds or reaction conditions. acs.org In the context of Bifendate Impurity A, HTS can be employed to efficiently screen a wide array of synthetic conditions to identify pathways that either promote or prevent its formation. rsc.org This approach accelerates the optimization of synthetic routes by providing a comprehensive map of how different variables interact. acs.org
HTS workflows typically utilize microplate formats (e.g., 96-well plates), where each well hosts a unique set of reaction conditions, such as different solvents, catalysts, temperatures, or reagents. rsc.org The analysis of these numerous samples is enabled by rapid analytical techniques, such as Multiple Injection in a Single Experimental Run (MISER) HPLC-MS, which can analyze a 96-well plate in under 30 minutes. rsc.org This allows chemists to quickly identify conditions that minimize the generation of Impurity A while maximizing the yield of the Bifendate API.
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cat A, Sol 1 | Cat B, Sol 1 | Cat C, Sol 1 | Cat D, Sol 1 | Cat E, Sol 1 | Cat F, Sol 1 | Cat G, Sol 1 | Cat H, Sol 1 | Cat I, Sol 1 | Cat J, Sol 1 | Cat K, Sol 1 | Cat L, Sol 1 |
| B | Cat A, Sol 2 | Cat B, Sol 2 | Cat C, Sol 2 | Cat D, Sol 2 | Cat E, Sol 2 | Cat F, Sol 2 | Cat G, Sol 2 | Cat H, Sol 2 | Cat I, Sol 2 | Cat J, Sol 2 | Cat K, Sol 2 | Cat L, Sol 2 |
| C | Cat A, Sol 3 | Cat B, Sol 3 | Cat C, Sol 3 | Cat D, Sol 3 | Cat E, Sol 3 | Cat F, Sol 3 | Cat G, Sol 3 | Cat H, Sol 3 | Cat I, Sol 3 | Cat J, Sol 3 | Cat K, Sol 3 | Cat L, Sol 3 |
| D | Cat A, Sol 4 | Cat B, Sol 4 | Cat C, Sol 4 | Cat D, Sol 4 | Cat E, Sol 4 | Cat F, Sol 4 | Cat G, Sol 4 | Cat H, Sol 4 | Cat I, Sol 4 | Cat J, Sol 4 | Cat K, Sol 4 | Cat L, Sol 4 |
| E | Cat A, Sol 5 | Cat B, Sol 5 | Cat C, Sol 5 | Cat D, Sol 5 | Cat E, Sol 5 | Cat F, Sol 5 | Cat G, Sol 5 | Cat H, Sol 5 | Cat I, Sol 5 | Cat J, Sol 5 | Cat K, Sol 5 | Cat L, Sol 5 |
| F | Cat A, Sol 6 | Cat B, Sol 6 | Cat C, Sol 6 | Cat D, Sol 6 | Cat E, Sol 6 | Cat F, Sol 6 | Cat G, Sol 6 | Cat H, Sol 6 | Cat I, Sol 6 | Cat J, Sol 6 | Cat K, Sol 6 | Cat L, Sol 6 |
| G | Cat A, Sol 7 | Cat B, Sol 7 | Cat C, Sol 7 | Cat D, Sol 7 | Cat E, Sol 7 | Cat F, Sol 7 | Cat G, Sol 7 | Cat H, Sol 7 | Cat I, Sol 7 | Cat J, Sol 7 | Cat K, Sol 7 | Cat L, Sol 7 |
| H | Cat A, Sol 8 | Cat B, Sol 8 | Cat C, Sol 8 | Cat D, Sol 8 | Cat E, Sol 8 | Cat F, Sol 8 | Cat G, Sol 8 | Cat H, Sol 8 | Cat I, Sol 8 | Cat J, Sol 8 | Cat K, Sol 8 | Cat L, Sol 8 |
Table 2: Illustrative 96-well plate layout for High-Throughput Screening of catalysts and solvents to minimize Bifendate Impurity A formation.
Green Chemistry Principles in Impurity A Control
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.comjptcp.com Applying these principles to the synthesis of Bifendate is a proactive strategy for controlling the formation of Impurity A. The goal is to develop manufacturing processes that are not only efficient and economical but also environmentally benign. neulandlabs.com
Key green chemistry strategies for impurity control include:
Safer Solvents and Reagents : Replacing hazardous solvents like benzene (B151609) or chlorinated solvents with greener alternatives (e.g., water, ethanol, or supercritical fluids) can significantly impact the impurity profile. researchgate.neteuropeanpharmaceuticalreview.com
Catalysis : Utilizing highly selective catalysts can steer the reaction towards the desired product, Bifendate, thereby minimizing the formation of by-products like Impurity A. jptcp.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product reduces waste. neulandlabs.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption and can also prevent degradation pathways that lead to impurities. jptcp.com
By integrating these principles early in development, it is possible to design a synthetic route for Bifendate that inherently minimizes the formation of Impurity A, aligning with both regulatory expectations and environmental responsibility. totalpharmaceuticaltopics.comneulandlabs.com
| Parameter | Traditional Approach | Green Chemistry Approach | Rationale for Green Approach |
| Solvent | Chlorinated Solvent (e.g., Dichloromethane) | Ethanol or Supercritical CO₂ | Reduces toxicity and environmental impact. researchgate.netaliyuncs.com |
| Catalyst | Stoichiometric Reagent | Recyclable Heterogeneous Catalyst | Minimizes waste, allows for catalyst reuse, improves selectivity. jptcp.com |
| Reaction Conditions | High Temperature, High Pressure | Ambient Temperature and Pressure | Reduces energy consumption and risk of thermal degradation. jptcp.com |
| Purification | Solvent-intensive Chromatography | Crystallization or Supercritical Fluid Chromatography (SFC) | Reduces solvent waste and energy use. apacsci.comresearchgate.net |
Table 3: Comparison of traditional versus green chemistry principles for controlling Bifendate Impurity A.
Emerging Technologies in Impurity Analysis and Characterization
The accurate detection and characterization of impurities, even at trace levels, are fundamental to ensuring drug safety. biomedres.us The field of analytical chemistry is continually evolving, offering new technologies with enhanced sensitivity, resolution, and speed for the analysis of impurities like Bifendate Impurity A. apacsci.com
Emerging technologies poised to advance the study of Impurity A include:
Ultra-High-Performance Liquid Chromatography (UHPLC) : Compared to conventional HPLC, UHPLC uses columns with smaller particles, providing significantly higher resolution, faster analysis times, and greater sensitivity, which is ideal for separating structurally similar impurities from the main API. veeprho.com
High-Resolution Mass Spectrometry (HRMS) : Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements, enabling confident determination of the elemental composition of Impurity A and facilitating its structural elucidation. apacsci.com
Hyphenated Techniques : The coupling of separation techniques with powerful spectroscopic methods, such as LC-MS-NMR, allows for the online separation, identification, and full structural characterization of an impurity from a complex mixture without the need for time-consuming isolation. mdpi.com
Supercritical Fluid Chromatography (SFC) : SFC is gaining traction as a green alternative to normal and reversed-phase LC. researchgate.net It uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption while offering fast and efficient separations. apacsci.comresearchgate.net
These advanced tools provide a more comprehensive picture of the impurity profile, enabling more rigorous control throughout the drug development lifecycle. lcms.cz
| Technology | Principle | Application to Impurity A Analysis |
| UHPLC | Chromatography with sub-2 µm particles for high efficiency. | Faster, higher-resolution separation of Impurity A from Bifendate and other related substances. veeprho.com |
| HRMS (Q-TOF/Orbitrap) | High-accuracy mass measurement. | Precise mass determination for unambiguous formula confirmation of Impurity A. apacsci.com |
| LC-MS-NMR | Combines LC separation with MS and NMR detection. | Complete structural elucidation of Impurity A without prior isolation. mdpi.com |
| SFC | Chromatography using a supercritical fluid as the mobile phase. | Green, orthogonal separation technique for Impurity A, reducing organic solvent use. apacsci.comresearchgate.net |
Table 4: Emerging analytical technologies for the analysis and characterization of Bifendate Impurity A.
Development of Predictive Models for Impurity A Formation
A paradigm shift in pharmaceutical development involves moving from a reactive to a predictive approach for impurity control. nih.gov The development of predictive models, powered by artificial intelligence (AI) and machine learning (ML), can forecast the likelihood of Bifendate Impurity A formation under different synthetic conditions. chemical.aijopir.in
These in silico tools can analyze various inputs, including the chemical structures of reactants, intermediates, and catalysts, along with process parameters like temperature and solvent choice. zamann-pharma.com Structure-Activity Relationship (SAR) models can identify molecular features or functional groups that are prone to reactions leading to Impurity A. zamann-pharma.com By training ML algorithms on large datasets from experimental studies and historical manufacturing, it becomes possible to create models that predict impurity formation with high accuracy. chemical.aizamann-pharma.com
Such predictive capabilities allow chemists to screen potential synthetic routes virtually, flagging those with a high risk of forming Impurity A before any resource-intensive lab work begins. openreview.net This accelerates process development, reduces the number of failed experiments, and helps in designing inherently safer and cleaner synthetic processes from the outset. chemical.aijopir.in
| Model Input | Data Source / Type | Model Output | Application in Impurity A Control |
| Chemical Structures | Reactants, Solvents, Catalysts (SMILES/MOL files) | Likelihood of side-reaction | Identifies structural motifs prone to forming Impurity A. zamann-pharma.com |
| Reaction Conditions | Temperature, Pressure, pH, Time | Predicted yield of Impurity A | Optimizes process parameters to minimize impurity formation. chemical.aijopir.in |
| Historical Data | Previous batch records, HTS results | Impurity formation probability | Flags high-risk batches and aids in root cause analysis. zamann-pharma.com |
| Spectroscopic Data | NMR, IR, MS data from related reactions | Potential impurity structures | Helps in identifying unknown peaks in chromatograms as potential impurities. chemical.ai |
Table 5: Framework for a predictive model for Bifendate Impurity A formation.
Ongoing Challenges and Unresolved Questions in Bifendate Impurity A Research
Despite significant technological advancements, several challenges and unresolved questions remain in the research of Bifendate Impurity A. A primary challenge is the analytical difficulty in resolving and quantifying Impurity A, especially if it is structurally very similar to the Bifendate API or other impurities, which can lead to issues like co-elution in chromatography. Developing orthogonal analytical methods that provide different selectivities is crucial for ensuring accurate quantification. chromatographyonline.com
Another challenge lies in the translation of green chemistry principles from the laboratory to large-scale industrial manufacturing. neulandlabs.com A process that is green and efficient at the bench scale may face significant hurdles in scalability and cost-effectiveness. Furthermore, altering a well-established synthetic route to eliminate Impurity A carries the risk of introducing new, potentially unknown impurities that would require full identification and toxicological assessment. acs.org
Unresolved questions include elucidating the exact kinetic and thermodynamic drivers of Impurity A formation. A deeper mechanistic understanding is required to design truly robust control strategies. The long-term stability of Bifendate and the potential for Impurity A to form as a degradant over the product's shelf life also requires continuous investigation. Addressing these challenges through ongoing research is essential for guaranteeing the consistent quality and safety of Bifendate. biomedres.us
Q & A
Q. What methodologies ensure data integrity in impurity profiling studies for regulatory submissions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
